molecular formula C15H15N3O3 B193256 L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester CAS No. 73058-37-4

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Cat. No.: B193256
CAS No.: 73058-37-4
M. Wt: 285.3 g/mol
InChI Key: AGZXSMPTQAISJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester (CAS: 1093959-75-1) is a chiral compound derived from L-phenylalanine. Its structure features a pyrazine-2-carbonyl group attached to the amino group of L-phenylalanine, with a methyl ester at the carboxyl terminus. The molecular formula is C₁₅H₁₅N₃O₃, and its average molecular weight is 285.30 g/mol . The compound is synthesized via coupling reactions involving pyrazine-2-carbonyl chloride and L-phenylalanine methyl ester, often using coupling agents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name

methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXSMPTQAISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503277
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73058-37-4
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carbonyl chloride is synthesized via the reaction of pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in an anhydrous organic solvent. The patent CN102212036B specifies tetrahydrofuran (THF) or 1,4-dioxane as solvents, with reaction completion within 1–2 hours at room temperature. The resultant acyl chloride is isolated by evaporating excess SOCl₂ and solvent, yielding a reactive intermediate suitable for subsequent coupling.

Key Reaction Conditions :

  • Molar Ratio : 1:1.2 (pyrazine-2-carboxylic acid : SOCl₂).

  • Solvent : THF or 1,4-dioxane.

  • Temperature : 25°C.

Preparation of L-Phenylalanine Methyl Ester Hydrochloride

L-Phenylalanine methyl ester hydrochloride is synthesized by treating L-phenylalanine with thionyl chloride in methanol. The RSC protocol (Supplementary Information OB-B6-10055D) achieves a 97% yield by dropwise addition of SOCl₂ to a methanol suspension of L-phenylalanine at 0°C, followed by 24-hour stirring at room temperature. Recrystallization from ethyl acetate/ethanol (95:5) yields a white solid with a melting point of 150–154°C.

Optimized Parameters :

  • SOCl₂ Volume : 6.0 cm³ per 9.03 g L-phenylalanine.

  • Solvent : Methanol (100 cm³).

  • Workup : Solvent removal under reduced pressure, recrystallization.

Coupling Reaction: Acylation of L-Phenylalanine Methyl Ester

The coupling of pyrazine-2-carbonyl chloride with L-phenylalanine methyl ester hydrochloride is mediated by a reducing metal, typically tin (Sn), in THF. According to CN102212036B, Sn powder facilitates the nucleophilic acyl substitution by activating the ester’s amino group. The reaction proceeds at room temperature for 1 hour, with TLC monitoring to confirm completion.

Example Procedure :

  • Reactants :

    • L-Phenylalanine methyl ester hydrochloride: 15.8 g (73.3 mmol).

    • Pyrazine-2-carbonyl chloride: 10.4 g (73.3 mmol).

    • Sn powder: 8.7 g (73.3 mmol).

  • Solvent : THF (20 mL).

  • Workup : Filtration, organic layer evaporation, chloroform dissolution, sequential washing with 5% HCl, 5% Na₂CO₃, and water, followed by Na₂SO₄ drying.

Comparative Analysis of Industrial vs. Laboratory-Scale Methods

Industrial Production

The patent CN102212036B emphasizes scalability, utilizing continuous flow systems and automated reactors to enhance efficiency. Key advantages include:

  • Reduced Reaction Time : 1-hour coupling vs. traditional 6–8 hours.

  • Environmental Impact : Minimal solvent waste due to closed-loop recycling.

  • Yield : >85% crude yield, with purity >95% after recrystallization.

Laboratory-Scale Synthesis

The RSC method focuses on precision and reproducibility, achieving near-quantitative yields for the methyl ester intermediate. However, the coupling step’s efficiency depends on Sn availability and purity, with yields often lower (70–80%) in small-scale setups.

Critical Parameters Affecting Yield and Purity

Solvent Selection

  • THF vs. 1,4-Dioxane : THF offers better solubility for Sn complexes, reducing side reactions.

  • Methanol Purity : Anhydrous methanol prevents ester hydrolysis during SOCl₂ reaction.

Metal Mediator

  • Sn vs. Other Metals : Sn’s low cost and high reducing capacity make it ideal for industrial use, though Zn or Fe alternatives are explored for reduced toxicity.

Temperature Control

  • Coupling Reaction : Exothermic reactions require temperature moderation (<30°C) to avoid decomposition.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.45–7.28 (m, Ar-H), 4.42 (dd, J = 5.2, 7.4 Hz, CH), 3.82 (s, OCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).

Physical Properties

PropertyValueReference
Molecular Weight285.30 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point533.2 ± 50.0 °C
Flash Point276.3 ± 30.1 °C

Challenges and Innovations

Byproduct Formation

  • Sn Residues : Residual metal necessitates rigorous washing, increasing process time.

  • Ester Hydrolysis : Basic workup conditions (e.g., Na₂CO₃) may hydrolyze the methyl ester if prolonged.

Green Chemistry Alternatives

  • Catalytic Methods : Recent studies propose using N,N’-carbonyldiimidazole (CDI) as a coupling agent, eliminating metal use.

  • Solvent-Free Synthesis : Microwave-assisted reactions reduce THF volume by 50% .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester is widely used in scientific research due to its unique properties and structural versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways. In the case of its antitubercular activity, the compound is converted to pyrazinoic acid by the enzyme pyrazinamidase, which inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazine Derivatives

N-(3-Methylbutanoyl)-Nα-(2-Pyrazinylcarbonyl)-L-Phenylalaninamide
  • Molecular Formula : C₂₀H₂₄N₄O₃
  • Key Features: Incorporates a 3-methylbutanoyl group alongside the pyrazine-2-carbonyl moiety.
N-[(Trimethylamineboryl)-Carbonyl]-L-Phenylalanine Methyl Ester
  • Molecular Formula : C₁₄H₂₀BN₃O₃
  • Key Features : Contains a boronated trimethylamine group instead of pyrazine.
  • Pharmacological Activity : Demonstrates cytotoxic, hypolipidemic, and anti-inflammatory properties. Its metabolite, L-phenylalanine methyl ester hydrochloride, showed equivalent hypolipidemic activity despite lacking boron .

Peptide-Based Methyl Esters

Aspartame (N-(L-α-Aspartyl)-L-Phenylalanine, 1-Methyl Ester)
  • Molecular Formula : C₁₄H₁₈N₂O₅
  • Key Features : Combines L-aspartic acid and L-phenylalanine via a methyl ester bond.
  • Applications : Widely used as a low-calorie sweetener (180–200× sweeter than sucrose) .
  • Comparison : Unlike the pyrazine derivative, aspartame’s polar aspartyl group increases water solubility but limits stability at neutral pH .
N-(Benzyloxycarbonyl)-L-Phenylalanyl-L-Phenylalanine Methyl Ester (Z-Phe-Phe-OMe)
  • Molecular Formula : C₂₇H₂₈N₂O₅
  • Key Features : A dipeptide with a benzyloxycarbonyl (Z) protecting group.
  • Synthesis : Produced via thermolysin-catalyzed condensation in biphasic systems .
  • Comparison : The Z-group facilitates enzymatic synthesis but adds steric bulk, reducing metabolic stability compared to pyrazine derivatives .

Chiral Modifications in Bioactive Compounds

Baicalin-Phenylalanine Methyl Ester Derivatives
  • Example : BAL (D-Phenylalanine methyl ester conjugate) vs. BAD (L-isomer).
  • Activity : BAL showed 94.13% tumor inhibition at 50 µg/mL, outperforming BAD (88.95%) due to stereospecific interactions with angiogenesis targets .
  • Comparison: The pyrazine derivative’s planar heterocycle may offer distinct binding modes compared to flavonoid conjugates .
Glycyrrhizic Acid-Phenylalanine Methyl Ester Conjugates
  • Molecular Formula : C₅₄H₇₄N₂O₁₈ (Example: Compound 5)
  • Applications : Dengue virus E protein inhibitors with IC₅₀ values < 10 µM .
  • Comparison : The larger glycyrrhizic acid backbone provides multi-site antiviral interactions, contrasting with the pyrazine derivative’s compact structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Activity
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester C₁₅H₁₅N₃O₃ 285.30 Pyrazine-2-carbonyl Understudied; potential enzyme inhibition
Aspartame C₁₄H₁₈N₂O₅ 294.31 L-Aspartyl Sweetener (180–200× sucrose)
N-(3-Methylbutanoyl)-Nα-(2-pyrazinylcarbonyl)-L-phenylalaninamide C₂₀H₂₄N₄O₃ 376.43 3-Methylbutanoyl + pyrazine Protease inhibition
BAL (Baicalin-D-Phe-OMe conjugate) C₃₆H₃₀N₂O₁₀ 650.63 D-Phenylalanine methyl ester 94.13% tumor inhibition

Table 2: Pharmacological Activities

Compound Cytotoxicity (IC₅₀) Hypolipidemic Activity Anti-Inflammatory Activity
N-[(Trimethylamineboryl)-carbonyl]-L-Phe-OMe 5–10 µM (cancer cells) Moderate (8 mg/kg/day) Reduces foot pad edema
L-Phe-OMe Hydrochloride Not tested Equivalent to parent Weak
BAL (Baicalin-D-Phe-OMe) 50 µg/mL (94% inhibition) Not studied Not studied

Key Research Findings and Contradictions

  • Stereospecificity Matters : D-Phe-OMe derivatives (e.g., BAL) often outperform L-isomers in bioactivity, highlighting the role of chirality .
  • Boron vs.
  • Enzymatic Synthesis Limitations : Pyrazine derivatives require chemical coupling agents, whereas peptide analogs like Z-Phe-Phe-OMe can be synthesized enzymatically .

Biological Activity

L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is a derivative of the essential amino acid L-phenylalanine, characterized by the incorporation of a pyrazinylcarbonyl group. This compound has garnered attention due to its potential biological activities, including enzyme modulation and therapeutic applications. The molecular formula for this compound is C14H13N3O3, and it has a molecular weight of approximately 285.2979 g/mol.

The biological activity of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is primarily attributed to its ability to interact with various enzymes and biochemical pathways:

  • Enzyme Inhibition/Activation : This compound can act as both an inhibitor and an activator of enzymes depending on the specific biochemical context. It binds to the active sites of enzymes, modifying their activity and influencing metabolic pathways.
  • Antitubercular Activity : Upon conversion to pyrazinoic acid by the enzyme pyrazinamidase, it inhibits the synthesis of mycolic acids, crucial components of the bacterial cell wall in Mycobacterium tuberculosis.

Biological Activities

The compound exhibits several notable biological activities:

  • Neurotransmitter Precursor : As a phenylalanine derivative, it may enhance the synthesis of neurotransmitters such as dopamine.
  • Antioxidant Properties : Its structure suggests potential antioxidant effects, which could be beneficial in reducing oxidative stress.
  • Antibacterial Activity : Preliminary studies indicate that esters of L-phenylalanine exhibit antibacterial properties, suggesting that this compound may also possess similar effects .

Synthesis and Applications

L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester can be synthesized through various methods. A common approach involves reacting L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs in organic solvents such as dichloromethane under controlled conditions to ensure high yield and purity.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
L-TyrosineC9H11NO3Hydroxylated derivative of phenylalanine
N-(2-Pyrazinoyl)-L-alanineC10H10N2O2Contains an alanine backbone
N-(2-Pyridinyloxycarbonyl)-L-phenylalanineC15H15N3O3Similar carbonyl functionality but different ring structure
L-PhenylalanineC9H11NO2Parent compound without additional functionalization

Case Studies and Research Findings

Research has highlighted various applications and findings related to L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester:

  • Antitubercular Activity : Studies have shown that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity compared to standard antitubercular drugs.
  • Neurochemical Effects : Investigations into its role as a precursor for neurotransmitters have demonstrated potential implications for neurological disorders.
  • Antibacterial Studies : A comparative analysis of L-phenylalanine esters revealed promising antibacterial activities against various bacterial strains, indicating potential applications in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.